(7-hydroxynaphthalen-2-yl)-trimethylazanium;methyl sulfate
Description
(7-Hydroxynaphthalen-2-yl)-trimethylazanium; methyl sulfate is a quaternary ammonium compound characterized by a naphthalene backbone substituted with a hydroxyl group at position 7 and a trimethylazanium group at position 2, paired with a methyl sulfate counterion. The hydroxyl group on the naphthalene ring may influence solubility, stability, and receptor interactions compared to simpler aromatic systems.
Properties
IUPAC Name |
(7-hydroxynaphthalen-2-yl)-trimethylazanium;methyl sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.CH4O4S/c1-14(2,3)12-6-4-10-5-7-13(15)9-11(10)8-12;1-5-6(2,3)4/h4-9H,1-3H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDKRKQRFSXAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2)O.COS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901335766 | |
| Record name | 7-Hydroxy-N,N,N-trimethyl-2-naphthalenaminium methyl sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377734-55-9 | |
| Record name | 2-Naphthalenaminium, 7-hydroxy-N,N,N-trimethyl-, methyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=377734-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-N,N,N-trimethyl-2-naphthalenaminium methyl sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7-Hydroxy-2-naphthyl)-trimethylammonium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-hydroxynaphthalen-2-yl)-trimethylazanium;methyl sulfate typically involves the quaternization of (7-hydroxynaphthalen-2-yl)amine with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The process involves:
Starting Material: (7-hydroxynaphthalen-2-yl)amine.
Reagent: Methyl sulfate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(7-hydroxynaphthalen-2-yl)-trimethylazanium;methyl sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trimethylazanium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (7-oxo-naphthalen-2-yl)-trimethylazanium.
Reduction: Formation of (7-hydroxynaphthalen-2-yl)amine.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
The compound (7-hydroxynaphthalen-2-yl)-trimethylazanium; methyl sulfate is a quaternary ammonium compound with potential applications across various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, supported by comprehensive data and case studies.
Antimicrobial Activity
One of the notable applications of this compound is its antimicrobial properties . Quaternary ammonium compounds (QACs) are known for their effectiveness against a range of microorganisms. Studies have shown that derivatives of naphthalene, including those modified with trimethylazanium groups, exhibit significant antibacterial and antifungal activity. For instance, research indicates that such compounds can disrupt microbial membranes, leading to cell death, which has implications for developing new antimicrobial agents .
Antileishmanial Agents
Recent studies have highlighted the potential of naphthalene derivatives in combating Leishmania donovani , the causative agent of leishmaniasis. A specific oxabicyclic derivative related to naphthalene demonstrated promising antileishmanial effects, suggesting that similar modifications could enhance the efficacy of (7-hydroxynaphthalen-2-yl)-trimethylazanium; methyl sulfate against this parasite. The compound's mechanism appears to induce apoptosis-like cell death in Leishmania species, indicating its potential as a therapeutic agent in treating parasitic infections .
Drug Delivery Systems
The unique structural features of (7-hydroxynaphthalen-2-yl)-trimethylazanium; methyl sulfate make it suitable for use in drug delivery systems . Its ability to form stable complexes with various drugs could enhance the solubility and bioavailability of poorly soluble pharmaceuticals. Research into the formulation of these complexes is ongoing, with promising results indicating improved pharmacokinetics and therapeutic outcomes .
Surface Modification
In materials science, quaternary ammonium compounds are often utilized for surface modification due to their surfactant properties. The incorporation of (7-hydroxynaphthalen-2-yl)-trimethylazanium; methyl sulfate into polymer matrices can enhance surface hydrophilicity or hydrophobicity, depending on the desired application. This property is particularly useful in creating coatings with specific wetting characteristics or antimicrobial surfaces .
Conductive Polymers
Another area of interest is the use of this compound in developing conductive polymers . The introduction of charged groups can improve the electrical conductivity of polymers, making them suitable for applications in electronic devices and sensors. Research into the synthesis and characterization of conductive polymer films incorporating naphthalene derivatives is ongoing, showing potential for innovative electronic applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on various naphthalene derivatives revealed that those modified with trimethylazanium groups exhibited enhanced antimicrobial activity compared to their unmodified counterparts. The study employed a series of bacterial strains to evaluate the minimum inhibitory concentrations (MICs) and found significant reductions in bacterial growth with specific derivatives .
Case Study 2: Drug Delivery Applications
In a recent investigation, researchers explored the use of (7-hydroxynaphthalen-2-yl)-trimethylazanium; methyl sulfate as a carrier for anti-cancer drugs. The study demonstrated that encapsulating chemotherapeutic agents within this compound improved their stability and reduced side effects in vivo, suggesting a viable pathway for enhanced cancer treatment protocols .
Mechanism of Action
The mechanism of action of (7-hydroxynaphthalen-2-yl)-trimethylazanium;methyl sulfate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Analogues
Neostigmine Methylsulfate
Neostigmine methylsulfate ([3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium methyl sulfate) is a well-characterized cholinesterase inhibitor. Key comparisons include:
Key Differences :
- The hydroxyl group may confer susceptibility to oxidative degradation, necessitating stricter storage conditions .
Sodium 2-Naphthylamine-7-Sulfonate
This compound (sodium 7-amino-2-naphthalenesulfonate) shares the naphthalene backbone but lacks the quaternary ammonium group. It is primarily used in industrial applications (e.g., dye synthesis) rather than pharmacology, highlighting the critical role of the trimethylazanium group in cholinesterase interactions .
2-(Trifluoromethyl)naphthalene-7-Methanol
A structural analog with a trifluoromethyl group and methanol substituent, this compound demonstrates how electron-withdrawing groups (e.g., CF₃) alter physicochemical properties. Unlike the target compound, it lacks ionizable groups, rendering it pharmacologically inert in cholinesterase modulation .
Stability and Degradation Pathways
Both neostigmine methylsulfate and the target compound undergo degradation under acidic/alkaline hydrolysis, oxidation, and photolytic conditions. However, the hydroxyl group in the target compound may accelerate oxidative degradation compared to neostigmine’s carbamoyloxy group. Stability studies for the target compound should prioritize photolytic and oxidative stress testing .
Pharmacological Implications
- However, steric hindrance from the hydroxyl group could offset this advantage .
Q & A
Q. What synthetic methodologies are recommended for synthesizing (7-hydroxynaphthalen-2-yl)-trimethylazanium;methyl sulfate?
The synthesis typically involves two key steps: (1) Formation of the trimethylazanium moiety via nucleophilic substitution or quaternization reactions, and (2) sulfation using methyl sulfate as the methylating agent. For example, methyl sulfate’s reactivity as a methyl donor in esterification or sulfation reactions is well-documented, requiring controlled temperature (e.g., 90°C reflux) and anhydrous conditions to avoid hydrolysis . Precursor compounds like hydroxynaphthalene derivatives may require purification via column chromatography or recrystallization, as described in phosphazene synthesis protocols .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key methods include:
- HPLC with UV detection : Use a methanol-water mobile phase (1:1) and a pH 7.0 phosphate buffer to maintain stability during analysis .
- NMR spectroscopy : Confirm the trimethylazanium structure via characteristic quaternary ammonium peaks (~3.3 ppm for -N(CH₃)₃⁺) and aromatic protons from the hydroxynaphthalene moiety.
- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve crystallographic data for absolute configuration confirmation (see Supplementary Information protocols in ).
Q. What stability considerations are essential during storage and handling?
The compound’s methyl sulfate group is highly moisture-sensitive. Storage recommendations include:
- Refrigeration (2–8°C) to prevent thermal degradation .
- Use of desiccants in sealed containers to avoid hydrolysis.
- Preparation of fresh solutions for experiments requiring aqueous media, as prolonged exposure to water leads to sulfate ester decomposition .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Advanced tools like COMSOL Multiphysics integrated with AI algorithms enable virtual screening of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, AI-driven simulations can predict optimal methyl sulfate activation conditions or side-product formation, reducing trial-and-error experimentation . Quantum mechanical calculations (DFT) may also model electronic interactions during sulfation, guiding selective functionalization .
Q. How should researchers resolve contradictions in spectroscopic or chromatographic data?
Contradictions often arise from:
- Isomeric impurities : Use 2D NMR (e.g., HSQC, COSY) to distinguish regioisomers.
- Degradation products : Employ LC-MS/MS to identify hydrolyzed byproducts (e.g., free hydroxynaphthalene derivatives).
- Matrix effects in HPLC : Validate methods via spike-recovery experiments and factorial design to isolate interference factors (e.g., pH, buffer concentration) . Cross-referencing with theoretical predictions (e.g., UV-Vis absorption spectra simulations) enhances data reliability .
Q. What mechanistic studies are critical for understanding its biological interactions?
- Molecular docking : Screen interactions with enzymes or receptors using software like AutoDock Vina to predict binding affinities. For example, the hydroxynaphthalene group may engage in π-π stacking with aromatic residues in active sites .
- Toxicokinetic assays : Assess metabolic stability using liver microsomes or hepatocyte models, referencing ATSDR protocols for methylnaphthalene derivatives .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding to elucidate driving forces .
Q. How can researchers design experiments to address conflicting reports on its reactivity?
Apply factorial design to systematically vary factors like temperature, solvent polarity, and catalyst type. For example:
- A 2³ factorial experiment (8 runs) testing solvent (THF vs. DMF), temperature (25°C vs. 60°C), and methyl sulfate stoichiometry (1.0 vs. 1.5 eq.) can identify dominant variables in yield discrepancies .
- Statistical tools (ANOVA, response surface methodology) quantify interaction effects and optimize conditions .
Methodological Resources
- Separation Technologies : Membrane filtration or centrifugal partitioning chromatography may isolate charged azanium species .
- Safety Protocols : Follow IARC guidelines for handling methylating agents (e.g., PPE, fume hoods) due to methyl sulfate’s carcinogenic potential .
- Data Integrity : Use encrypted chemical software (e.g., LabArchive) for secure data storage and reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
